molecular formula C21H22N4O3 B2689977 pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 847046-12-2

pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2689977
CAS No.: 847046-12-2
M. Wt: 378.432
InChI Key: ZFWWWPURHIWZAM-UHFFFAOYSA-N
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Description

Pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. This structure is characterized by:

  • A pyrrolo[2,3-b]quinoxaline backbone, which combines a pyrrole ring fused with a quinoxaline moiety.
  • A furan-2-ylmethyl substituent at the 1-position of the pyrrole ring, introducing aromatic and electron-rich properties.

Its synthesis likely involves coupling the furan-2-ylmethyl group to the pyrroloquinoxaline core, followed by esterification with pentanol .

Properties

IUPAC Name

pentyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-3-6-11-28-21(26)17-18-20(24-16-10-5-4-9-15(16)23-18)25(19(17)22)13-14-8-7-12-27-14/h4-5,7-10,12H,2-3,6,11,13,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWWWPURHIWZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-furylmethylamine with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

Pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Aryl-Substituted Derivatives

Compound Name Substituent at 1-Position Ester/Amide Group Molecular Weight (g/mol) Key Properties
Target Compound Furan-2-ylmethyl Pentyl ester Not explicitly stated Potential electronic effects from furan; enhanced lipophilicity due to pentyl chain .
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl Methyl ester ~414.3 (C₁₉H₁₄Cl₂N₄O₂) Increased steric bulk and electronegativity from Cl atoms may enhance binding to hydrophobic targets .
Ethyl 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-Naphthyl Ethyl ester 382.4 (C₂₃H₁₈N₄O₂) Extended aromatic system (naphthyl) could improve π-π stacking interactions .
Benzyl 2-amino-1-(3-bromophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate 3-Bromophenyl Benzyl ester 489.3 (C₂₄H₁₇BrN₄O₂) Bromine atom introduces potential for halogen bonding; benzyl ester may increase stability .

Aliphatic-Substituted Derivatives

Compound Name Substituent at 1-Position Ester/Amide Group Molecular Weight (g/mol) Key Properties
Butyl 2-amino-1-[(2-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate (2-Methoxyphenyl)methyl Butyl ester ~447.5 (C₂₅H₂₆N₄O₃) Methoxy group enhances solubility; butyl chain balances lipophilicity .
Ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate Cyclohexylmethyl Ethyl ester ~407.5 (C₂₂H₂₆N₄O₂) Cyclohexyl group provides conformational rigidity; ethyl ester offers moderate metabolic stability .

Functional Group Variations

  • Amide vs. Ester Derivatives : The compound in replaces the pentyl ester with an N-pentylcarboxamide group. Amides generally exhibit higher metabolic stability but lower solubility compared to esters, impacting bioavailability .
  • Ester Chain Length : Shorter chains (e.g., methyl in ) reduce lipophilicity, while longer chains (e.g., pentyl in the target compound) enhance membrane permeability but may increase toxicity risks.

Biological Activity

Pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS No: 847046-12-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Quinoxaline core
  • Furan ring
  • Pentyl ester group

These structural elements contribute to its unique chemical reactivity and biological activity. The molecular formula is C21H22N4O3C_{21}H_{22}N_{4}O_{3} .

This compound interacts with specific molecular targets, modulating their activity. It is believed to bind to various enzymes or receptors, influencing pathways related to cell proliferation and apoptosis. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in anticancer and antimicrobial activities .

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoxaline and furan demonstrate effectiveness against various bacterial strains. The mechanism typically involves disruption of cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

The compound's potential as an anticancer agent is supported by its ability to inhibit specific enzymes involved in tumor growth. For example, it may affect pathways regulated by protein kinases or other targets critical for cancer cell survival. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, suggesting its utility in cancer therapy .

Research Findings and Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth at low concentrations.
Study BAnticancer EffectsShowed cytotoxicity against HeLa cells with IC50 values indicating potent activity compared to standard chemotherapeutics.
Study CMechanistic InsightsIdentified enzyme targets through docking studies, revealing potential pathways for therapeutic intervention.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other heterocyclic compounds known for their biological activities:

Compound TypeExamplesBiological Activity
Quinoxaline DerivativesQuinoxaline, 2-methylquinoxalineAntimicrobial, anticancer
Furan DerivativesFuranone compoundsAntioxidant, anti-inflammatory
Pyrroloquinoxaline CompoundsPyrroloquinoxaline itselfNeuroprotective effects

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